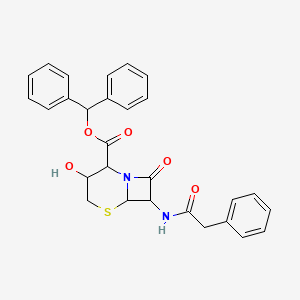
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is a complex organic compound with the molecular formula C28H26N2O5S and a molecular weight of 502.58 g/mol This compound is known for its unique structure, which includes a cepham ring, a benzhydryl group, and a phenylacetamido moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves multiple steps, starting with the preparation of the cepham ring. The cepham ring is typically synthesized through a series of cyclization reactions involving appropriate precursors. The benzhydryl group and the phenylacetamido moiety are then introduced through substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in the suppression of microbial growth or the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cephalexin: Another cepham-based antibiotic with a similar structure but different functional groups.
Cefadroxil: A cephalosporin antibiotic with a similar cepham ring but different side chains.
Cefuroxime: A second-generation cephalosporin with a similar core structure but different substituents.
Uniqueness: Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzhydryl group and phenylacetamido moiety differentiate it from other cepham-based compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C28H26N2O5S |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32) |
InChI-Schlüssel |
JSNDVKXNQUBARH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)

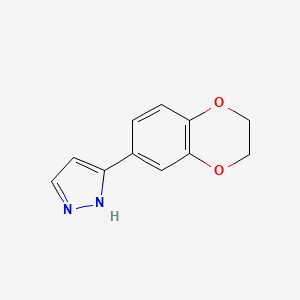
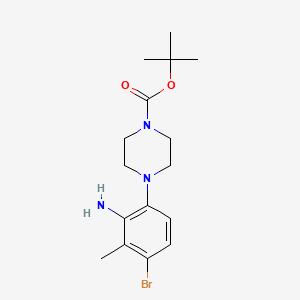
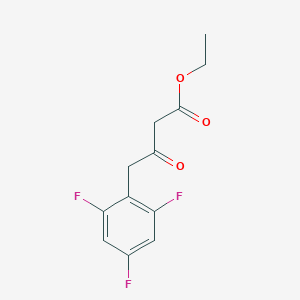
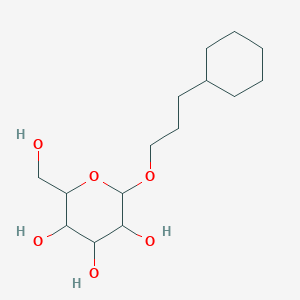

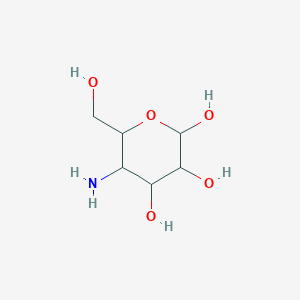
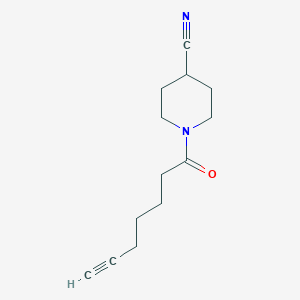
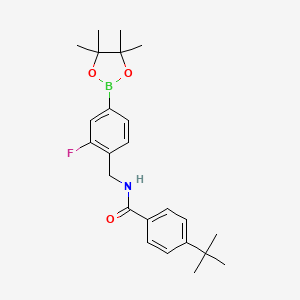
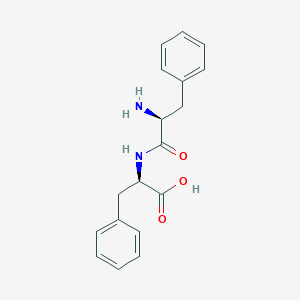
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)


